N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
Description
N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a propan-2-yl group substituted with a thiophen-2-yl ring and a 4-(2-methoxyphenyl)piperazine moiety. This compound combines pharmacophores known for diverse biological activities:
- Thiophene: Imparts metabolic stability and influences lipophilicity, often associated with anticancer and antimicrobial activities .
- Piperazine: Enhances solubility and modulates receptor interactions, particularly with serotonin (5-HT) receptors .
- Benzenesulfonamide: Common in enzyme inhibitors (e.g., carbonic anhydrase) and anticancer agents .
This article focuses on comparing this compound with structurally and functionally related derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)27-16-14-26(15-17-27)21-11-6-7-12-22(21)30-2/h3-13,18-19,24-25H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFYVKZPKHWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-methoxyphenyl group through nucleophilic substitution.
Attachment of the Thiophene Ring: The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl and thiophene rings can modulate the compound’s binding affinity and selectivity. The benzenesulfonamide moiety may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The propan-2-yl bridge in the target compound is unique compared to cyclohexyl (ML-SI3) or ester-substituted thiophenes (CAS 612044-99-2). This bridge likely impacts conformational flexibility and receptor binding.
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s melting point aligns with analogues bearing methoxyphenylpiperazine and sulfonamide groups (e.g., 6d in ) .
- LogP values suggest moderate lipophilicity, ideal for blood-brain barrier penetration (relevant to CNS targets like 5-HT1A) .
Pharmacological Activities
Key Observations :
Biological Activity
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a piperazine ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological activity.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 481.64 g/mol. The structural characteristics include:
- Piperazine Ring : Known for its diverse biological activities, particularly in drug design.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Sulfonamide Group : Enhances the compound's solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The compound has been shown to bind selectively to serotonin and dopamine receptors, modulating their activity and influencing multiple physiological processes. This interaction suggests potential applications in treating psychiatric disorders, such as depression and anxiety.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : The compound's ability to enhance serotonin and dopamine signaling may contribute to its antidepressant effects.
- Anticancer Potential : Preliminary studies have shown that derivatives containing piperazine and thiophene moieties can inhibit cancer cell proliferation, suggesting that this compound may have similar effects.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, indicating that this compound may also possess antimicrobial activity.
Table 1: Summary of Biological Activities
Recent Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antidepressant Efficacy : A study demonstrated that compounds with similar structures exhibited significant antidepressant-like behavior in animal models, suggesting potential therapeutic applications in mood disorders.
- Anticancer Studies : Research on piperazine derivatives has shown promising results in inhibiting tumor growth in vitro, indicating that this compound may be effective against certain cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what challenges arise in achieving high yields?
- Methodology : Multi-step synthesis often involves coupling the 2-methoxyphenylpiperazine moiety with the thiophene-propan-2-yl intermediate via nucleophilic substitution or amidation. Key challenges include steric hindrance from the bulky benzenesulfonamide group and regioselectivity in thiophene functionalization. Purification via silica gel chromatography (using gradients of ethyl acetate/hexane) and characterization by H/C NMR are critical. For example, coupling reactions using HBTU/EtN in THF have been effective for similar piperazine derivatives .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for confirming bond angles, stereochemistry, and intermolecular interactions. Crystals are grown via slow evaporation of a DCM/hexane mixture. Discrepancies between NMR and crystallographic data (e.g., rotational conformers) can be resolved by refining occupancy factors and validating hydrogen bonding networks .
Q. What analytical methods ensure purity and stability assessment?
- Methodology : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability under storage (e.g., -20°C under argon) is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition. Impurity profiling via LC-MS is recommended for batches with <95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?
- Methodology : Systematic modification of the 2-methoxyphenyl or thiophene groups followed by in vitro assays (e.g., kinase inhibition or antimicrobial activity) identifies key pharmacophores. For instance, replacing the methoxy group with halogens (e.g., Cl, F) and testing against cancer cell lines (IC values via MTT assay) can reveal electronic effects on bioactivity. Molecular docking (AutoDock Vina) against target receptors (e.g., serotonin 5-HT) provides mechanistic insights .
Q. What strategies optimize large-scale synthesis while preserving stereochemical integrity?
- Methodology : Flow chemistry systems (e.g., microreactors) enhance scalability by controlling residence time and temperature. Design of Experiments (DoE) with variables like catalyst loading and solvent polarity identifies optimal conditions. In-line FTIR monitors reaction progress, minimizing racemization risks. For chiral intermediates, asymmetric catalysis (e.g., BINAP ligands) ensures enantiomeric excess >99% .
Q. How should contradictions between computational binding predictions and experimental data be addressed?
- Methodology : Discrepancies often arise from force field approximations in molecular dynamics (MD) simulations. Validate computational models using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Adjust simulation parameters (e.g., solvation models) to align with empirical dissociation constants () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
